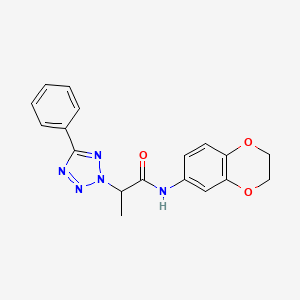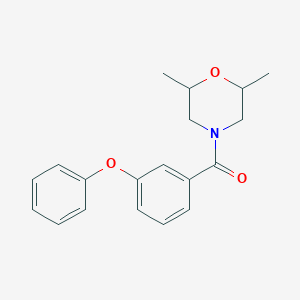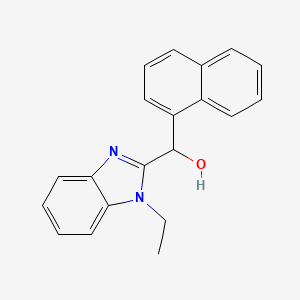![molecular formula C24H25N5O5S B5487116 METHYL 4,5-DIMETHOXY-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B5487116.png)
METHYL 4,5-DIMETHOXY-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 4,5-DIMETHOXY-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a unique combination of functional groups, including methoxy, triazino, and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Triazino Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino ring.
Attachment of the Sulfanyl Group: This is typically done through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the synthesized intermediate with methyl 4,5-dimethoxy-2-aminobenzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
METHYL 4,5-DIMETHOXY-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups yields amines.
科学的研究の応用
METHYL 4,5-DIMETHOXY-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
作用機序
The mechanism of action of METHYL 4,5-DIMETHOXY-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazino group can enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
METHYL 4,5-DIMETHOXY-2-NITROBENZOATE: Shares the methoxy and benzoate groups but lacks the triazino and indole moieties.
1,4-DIMETHOXY-2-METHYL-5-PROPAN-2-YLBENZENE: Similar methoxy and alkyl groups but lacks the complex triazino-indole structure.
Uniqueness
The uniqueness of METHYL 4,5-DIMETHOXY-2-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-13(2)29-17-9-7-6-8-14(17)21-22(29)26-24(28-27-21)35-12-20(30)25-16-11-19(33-4)18(32-3)10-15(16)23(31)34-5/h6-11,13H,12H2,1-5H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRMQJXJUYLGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,5-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5487041.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B5487055.png)

![N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride](/img/structure/B5487070.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5487078.png)

![1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B5487090.png)
![N-isopropyl-N'-({1-[(2-methoxypyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5487107.png)
![2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5487111.png)
![(4Z)-4-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5487122.png)
![1-(1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5487123.png)

![1-(4-fluorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine](/img/structure/B5487129.png)
![[3-(2,4-difluorobenzyl)-1-pyrimidin-2-ylpiperidin-3-yl]methanol](/img/structure/B5487136.png)
